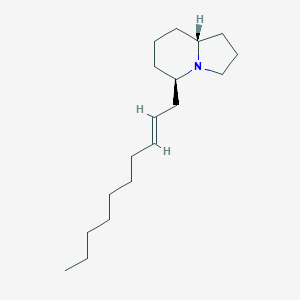
Piclavine A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piclavine A1 is a member of the indolizidine alkaloids, a class of compounds known for their complex structures and significant biological activities. Extracted from the marine tunicate Clavelina picta, this compound is one of the first indolizidine alkaloids discovered in the marine biosphere. It exhibits interesting antimicrobial properties, making it a compound of considerable interest in scientific research .
Preparation Methods
The synthesis of Piclavine A1 involves an iterative asymmetric dihydroxylation process This method allows for the creation of both enantiomers of this compound, as well as its related compounds Piclavine A2, A3, and A4This iterative process results in the formation of the desired enantiomers with high enantiomeric excess .
Industrial production methods for this compound are not well-documented, likely due to the complexity of its synthesis and the specialized conditions required for its production
Chemical Reactions Analysis
Piclavine A1 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Sodium in liquid ammonia is used to reduce this compound, resulting in the formation of a trans-olefin.
Substitution: Various substitution reactions can be carried out on this compound, depending on the desired functional group modifications.
Common reagents used in these reactions include Sharpless asymmetric dihydroxylation reagents, sodium in liquid ammonia, and hydrogen in the presence of Lindlar or Rosenmund catalysts .
Scientific Research Applications
Piclavine A1 has several applications in scientific research, including:
Chemistry: Its complex structure and synthesis provide valuable insights into asymmetric synthesis and enantiomeric enhancement techniques.
Biology: The antimicrobial properties of this compound make it a potential candidate for studying marine-derived antimicrobial agents.
Medicine: Research into the biological activities of this compound could lead to the development of new antimicrobial drugs.
Mechanism of Action
The mechanism of action of Piclavine A1 is not fully understood, but it is believed to involve interactions with microbial cell membranes, leading to disruption of cellular processes. The specific molecular targets and pathways involved in its antimicrobial activity are still under investigation .
Comparison with Similar Compounds
Piclavine A1 is part of a group of compounds known as indolizidine alkaloids, which include Piclavine A2, A3, and A4. These compounds share similar structures but differ in their stereochemistry and biological activities. This compound is unique due to its specific enantiomeric form and the particular antimicrobial properties it exhibits .
Similar compounds include:
Piclavine A2: Another indolizidine alkaloid with similar antimicrobial properties but different stereochemistry.
Piclavine A3: Exhibits different biological activities compared to this compound.
Piclavine A4: Shares structural similarities with this compound but has distinct biological effects.
Properties
Molecular Formula |
C18H33N |
|---|---|
Molecular Weight |
263.5 g/mol |
IUPAC Name |
(5R,8aR)-5-[(E)-dec-2-enyl]-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI |
InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-12-17-13-10-14-18-15-11-16-19(17)18/h8-9,17-18H,2-7,10-16H2,1H3/b9-8+/t17-,18+/m0/s1 |
InChI Key |
KUOHEKAUFRUGAR-CWDJHMJFSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C[C@H]1CCC[C@H]2N1CCC2 |
Canonical SMILES |
CCCCCCCC=CCC1CCCC2N1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


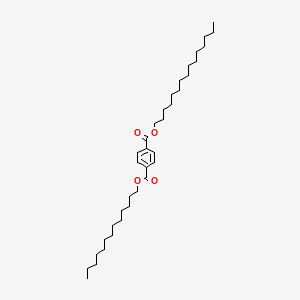
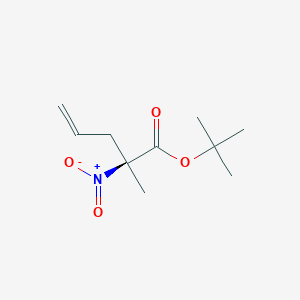
![N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B12555455.png)
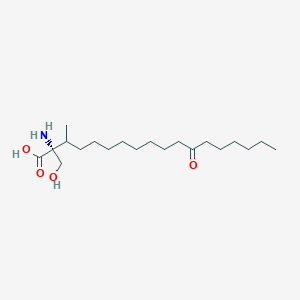
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)

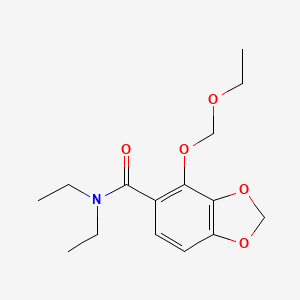
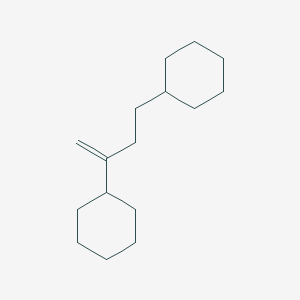
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)
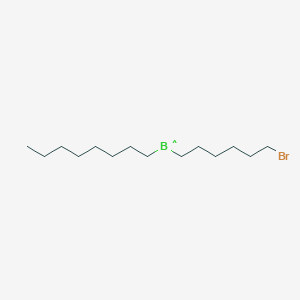
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
